molecular formula C19H24ClN3 B5170920 (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine

(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine

Cat. No.: B5170920
M. Wt: 329.9 g/mol
InChI Key: OYKNHJHXBSCCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since its discovery, SCH 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes.

Mechanism of Action

(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. The dopamine D1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including motor control, cognition, and reward.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is thought to be responsible for its effects on learning and memory. This compound 23390 has also been shown to reduce the activity of the sympathetic nervous system, which is responsible for the regulation of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the limitations of using this compound 23390 is its relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro and in vivo experiments.

Future Directions

There are several future directions for research on (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390. One area of interest is the role of dopamine D1 receptors in the regulation of mood and emotion. This compound 23390 has been shown to have antidepressant-like effects in animal models, and further research in this area could lead to the development of new treatments for depression. Another area of interest is the role of dopamine D1 receptors in the regulation of circadian rhythms. This compound 23390 has been shown to affect the activity of the suprachiasmatic nucleus, which is responsible for regulating the body's internal clock. Further research in this area could lead to the development of new treatments for sleep disorders.

Synthesis Methods

The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 involves several steps, starting with the reaction of 3-chlorobenzylcyanide with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde to form the final product, this compound. The synthesis of this compound 23390 is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D1 receptor activation on learning and memory, drug addiction, schizophrenia, and Parkinson's disease. This compound 23390 has also been used to study the effects of dopamine D1 receptor antagonism on the cardiovascular system and renal function.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3/c1-21(2)18-8-6-16(7-9-18)15-22-10-12-23(13-11-22)19-5-3-4-17(20)14-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKNHJHXBSCCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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